1-Hydroxy-1,3-diphenylurea
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Overview
Description
1-Hydroxy-1,3-diphenylurea is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It is a derivative of diphenylurea, characterized by the presence of a hydroxyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-Hydroxy-1,3-diphenylurea can be achieved through several routes. One common method involves the reaction of diphenylurea with hydroxylating agents under controlled conditions. For instance, the reaction of diphenylurea with hydrogen peroxide in the presence of a catalyst can yield this compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
1-Hydroxy-1,3-diphenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form diphenylurea.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise as an inhibitor of certain biological pathways, making it a candidate for drug development.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-diphenylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
1-Hydroxy-1,3-diphenylurea can be compared with other similar compounds, such as:
1,3-Diphenylurea: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Methyl-1,1-diphenylurea: Contains a methyl group instead of a hydroxyl group, leading to variations in its applications and properties.
1,3-Dimethyl-1,3-diphenylurea:
The presence of the hydroxyl group in this compound imparts unique properties, making it distinct from its analogs and expanding its range of applications.
Properties
CAS No. |
4949-99-9 |
---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-hydroxy-1,3-diphenylurea |
InChI |
InChI=1S/C13H12N2O2/c16-13(14-11-7-3-1-4-8-11)15(17)12-9-5-2-6-10-12/h1-10,17H,(H,14,16) |
InChI Key |
AEPWPONHNWJZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
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